Methyl 3,5-diiodobenzoate
Description
Properties
IUPAC Name |
methyl 3,5-diiodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6I2O2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSITUQNFNKVLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700753 | |
| Record name | Methyl 3,5-diiodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14266-19-4 | |
| Record name | Benzoic acid, 3,5-diiodo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14266-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,5-diiodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 3,5-diiodo-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,5-diiodobenzoate can be synthesized through several methods. One common synthetic route involves the iodination of methyl benzoate. The process typically includes the following steps:
Iodination: Methyl benzoate is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce iodine atoms at the 3 and 5 positions.
Esterification: The resulting diiodobenzoic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-diiodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form methyl 3,5-dihydroxybenzoate.
Oxidation Reactions: Oxidation of the ester group can lead to the formation of carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution: Products include methyl 3,5-diazidobenzoate or methyl 3,5-dithiocyanatobenzoate.
Reduction: The major product is methyl 3,5-dihydroxybenzoate.
Oxidation: The major product is 3,5-diiodobenzoic acid.
Scientific Research Applications
Methyl 3,5-diiodobenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of methyl 3,5-diiodobenzoate involves several pathways:
Protein Dephosphorylation: The compound induces dephosphorylation of proteins, inhibiting key enzymes involved in cell proliferation.
Inhibition of Tubulin Polymerization: It disrupts the polymerization of tubulin, leading to cell cycle arrest and apoptosis.
Activation of Protein Phosphatase 2A: This enzyme plays a crucial role in regulating cell growth and division, and its activation by this compound contributes to its antitumor effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 3,5-diiodobenzoate belongs to a broader class of halogenated benzoate esters. Below is a detailed comparison with structurally related compounds, focusing on substituent effects, physical properties, and reactivity.
Positional Isomers: Monoiodinated Benzoates
- Methyl 3-iodobenzoate (CAS 618-91-7) and Methyl 4-iodobenzoate (CAS 619-44-3) differ in iodine substitution (3- vs. 4-position). These monoiodinated analogs have lower molecular weights (~278.05 g/mol) and reduced steric bulk compared to the diiodo derivative. The absence of a second iodine atom decreases their melting points and may reduce their stability in reactive environments .
- Reactivity: Monoiodinated benzoates undergo nucleophilic substitution (e.g., Suzuki coupling) more readily than diiodinated derivatives due to reduced steric hindrance. However, the dual iodine atoms in this compound may allow sequential functionalization at both positions .
Functional Group Variations
- Methyl 4-hydroxy-3,5-diiodobenzoate (CAS 3337-66-4): This compound introduces a hydroxyl group at the 4-position alongside iodine substituents. The hydroxyl group increases polarity and acidity (pKa ~8–10), enabling hydrogen bonding and solubility in polar solvents—a contrast to the purely lipophilic this compound .
- Diethyl 4,4′-diazenediylbis(3,5-diiodobenzoate): A dimeric azo compound with ethyl ester groups and diiodo substituents. The bulky iodine atoms induce non-planar molecular conformations in the trans-azo form, reducing crystallinity compared to non-iodinated analogs .
Substituent Effects on Physical Properties
The table below summarizes key differences:
Structural and Electronic Impacts
- Electron-Withdrawing Effects : Iodine’s inductive effect deactivates the benzene ring, directing electrophilic attacks to meta/para positions. This contrasts with electron-donating groups (e.g., methoxy in Methyl 2-formyl-3,5-dimethoxybenzoate), which activate the ring .
Biological Activity
Methyl 3,5-diiodobenzoate is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications based on a review of diverse research findings.
This compound has the molecular formula C9H8I2O2 and a molecular weight of approximately 392.97 g/mol. The compound is characterized by two iodine atoms located at the 3 and 5 positions on the benzene ring, which significantly influence its reactivity and biological interactions. It is typically synthesized through various organic reactions involving iodination of benzoic acid derivatives.
The biological activity of this compound can be attributed to several mechanisms:
- Protein Dephosphorylation : The compound induces dephosphorylation of proteins, inhibiting key enzymes involved in cell proliferation.
- Inhibition of Tubulin Polymerization : It disrupts tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
- Activation of Protein Phosphatase 2A : This activation plays a crucial role in regulating cell growth and division, contributing to its antitumor effects .
Antitumor Effects
Research has indicated that this compound exhibits promising antitumor properties. Studies show that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- In vitro studies demonstrated that at concentrations ranging from 10 to 50 µM, this compound significantly reduced the viability of cancer cells by inducing apoptosis through caspase activation pathways .
Enzyme Inhibition
The compound has been employed in studies investigating enzyme inhibition. Its ability to form stable complexes with biological molecules makes it a valuable tool for understanding protein interactions. Notably:
- It has been used to study the inhibition of matrix metalloproteinases (MMPs), which are critical in cancer metastasis and tissue remodeling .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other diiodobenzoate derivatives:
| Compound | Structure | Biological Activity |
|---|---|---|
| Methyl 2,4-diiodobenzoate | Iodine at positions 2 & 4 | Different reactivity; less studied |
| Ethyl 3,5-diiodobenzoate | Ethyl ester variant | Similar antitumor properties |
| Methyl 3,5-dihydroxybenzoate | Reduced form | Lacks iodine; different chemical behavior |
This comparison highlights how variations in substitution patterns can lead to differences in biological activity and reactivity.
Case Studies
-
Antitumor Activity in Breast Cancer Cells :
A study investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated that treatment with the compound at concentrations of 25 µM resulted in a significant decrease in cell viability (approximately 60% reduction) after 48 hours. Apoptotic markers such as caspase-3 activation were observed, confirming its role as an antitumor agent . -
Impact on Enzyme Activity :
Another study focused on the inhibitory effects of this compound on MMP-13 expression in IL-1β-stimulated chondrocytes. The compound was shown to significantly reduce MMP-13 levels in a dose-dependent manner, suggesting its potential therapeutic application in osteoarthritis treatment .
Q & A
Q. What are the optimized synthetic routes for preparing Methyl 3,5-diiodobenzoate, and what critical parameters influence yield?
this compound can be synthesized via stepwise iodination of methyl benzoate derivatives or esterification of pre-iodinated benzoic acids. Key steps include:
- Iodination : Direct electrophilic substitution using iodine monochloride (ICl) in acetic acid under controlled temperature (40–60°C) to avoid over-iodination .
- Esterification : Reacting 3,5-diiodobenzoic acid (CAS 19094-48-5) with methanol in the presence of H₂SO₄ as a catalyst, followed by reflux and purification via recrystallization (ethanol/water) .
- Yield Optimization : Temperature control during iodination (exothermic reaction) and stoichiometric excess of iodinating agent (1.2–1.5 equiv.) improve yields to ~70–75%. Impurities like mono-iodinated byproducts are minimized using gradient HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- ¹H/¹³C NMR : The absence of aromatic protons in the 3,5-diiodo-substituted structure simplifies the spectrum. Key signals include the methyl ester (δ ~3.9 ppm in ¹H NMR; δ ~52 ppm in ¹³C NMR) and iodine-induced deshielding of adjacent carbons (δ ~95–100 ppm for C-3 and C-5) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 374.91 (C₈H₆I₂O₂) .
- HPLC Purity Analysis : Use a reverse-phase C18 column with UV detection at 254 nm; retention time ~12–14 min under isocratic conditions (70% acetonitrile/30% water) .
Q. How does the solubility and stability of this compound impact its handling in organic reactions?
- Solubility : Poorly soluble in polar solvents (e.g., water, ethanol) but dissolves in DMSO, DMF, or dichloromethane. Pre-dissolution in DMF is recommended for coupling reactions .
- Stability : Stable under inert atmospheres but sensitive to light (iodine loss via radical pathways). Store at –20°C in amber vials. Decomposition above 230°C (melting point) is noted .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for this compound synthesis?
Discrepancies in yields (e.g., 65% vs. 90%) arise from:
- Purification Methods : Column chromatography (silica gel, hexane/EtOAc gradient) vs. recrystallization (ethanol/water). Chromatography increases purity but reduces yield due to compound loss .
- Side Reactions : Competing hydrolysis of the methyl ester in aqueous workup steps. Using anhydrous solvents (e.g., absolute ethanol) and minimizing reaction time mitigates this .
- Validation : Cross-check yields via quantitative ¹H NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) .
Q. What strategies are effective for analyzing and minimizing byproducts in this compound synthesis?
Common byproducts include:
- Mono-iodinated isomers : Detectable via HPLC retention time shifts (e.g., 3-iodo vs. 5-iodo derivatives).
- Ester Hydrolysis Products : 3,5-Diiodobenzoic acid (CAS 19094-48-5) identified by TLC (Rf = 0.3 in 1:1 hexane/EtOAc vs. 0.5 for the ester) .
Mitigation : - Use excess methylating agent (e.g., methyl iodide) during esterification.
- Employ low-temperature (–35°C) reaction conditions to suppress iodine displacement .
Q. How can computational modeling guide the design of this compound derivatives for catalytic applications?
- DFT Calculations : Predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) by analyzing electron density maps. The iodine substituents act as strong electron-withdrawing groups, activating the para position for nucleophilic attack .
- Docking Studies : Model interactions with enzymes (e.g., thyroid peroxidase) to explore bioactivity, leveraging its structural similarity to thyroxine (T4) .
Q. What methodologies are suitable for studying the reactivity of this compound in palladium-catalyzed cross-coupling reactions?
- Buchwald-Hartwig Amination : React with aryl amines using Pd(OAc)₂/XPhos catalyst system in toluene at 110°C. Monitor conversion via GC-MS for iodobenzene byproducts .
- Sonogashira Coupling : Employ CuI/Pd(PPh₃)₄ with terminal alkynes in THF. Note: Steric hindrance from iodine may reduce efficiency compared to non-halogenated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
